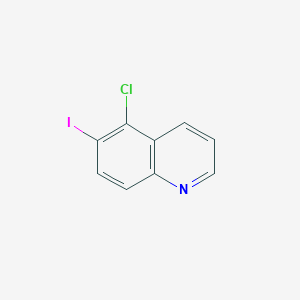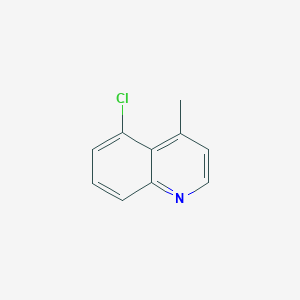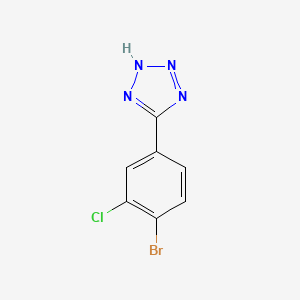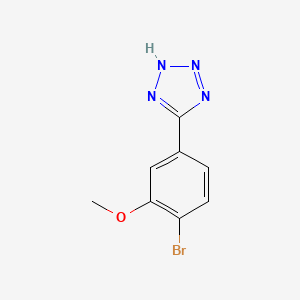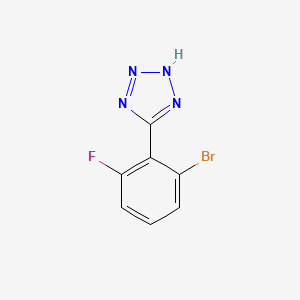
5-(2-bromo-6-fluorophenyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromo-6-fluorophenyl)-2H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 2-bromo-6-fluorophenyl group. Tetrazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both bromine and fluorine atoms in the phenyl ring adds unique chemical properties to this compound, making it an interesting subject for research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromo-6-fluorophenyl)-2H-tetrazole typically involves the reaction of 2-bromo-6-fluorobenzyl bromide with sodium azide under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring. The reaction can be summarized as follows:
Starting Material: 2-bromo-6-fluorobenzyl bromide
Reagent: Sodium azide (NaN₃)
Solvent: Dimethylformamide (DMF)
Conditions: Elevated temperature (typically around 100°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts such as lanthanum nitrate hexahydrate can improve the reaction rate and selectivity, leading to higher yields and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-bromo-6-fluorophenyl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cycloaddition Reactions: These reactions often require specific catalysts and controlled conditions to achieve the desired products.
Major Products Formed
Substitution Reactions: Products include various substituted tetrazoles with different functional groups replacing the bromine atom.
Cycloaddition Reactions: Products are more complex heterocyclic compounds that incorporate the tetrazole ring.
Applications De Recherche Scientifique
5-(2-bromo-6-fluorophenyl)-2H-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5-(2-bromo-6-fluorophenyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-bromo-6-chlorophenyl)-2H-tetrazole
- 5-(2-bromo-6-methylphenyl)-2H-tetrazole
- 5-(2-bromo-6-methoxyphenyl)-2H-tetrazole
Uniqueness
Compared to similar compounds, 5-(2-bromo-6-fluorophenyl)-2H-tetrazole exhibits unique properties due to the presence of the fluorine atom. Fluorine is known for its high electronegativity and ability to form strong bonds, which can enhance the compound’s stability and reactivity. This makes it particularly valuable in applications where these properties are desired .
Propriétés
IUPAC Name |
5-(2-bromo-6-fluorophenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNFEQBESRDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=NNN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
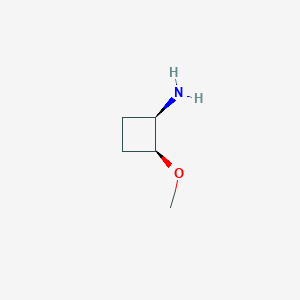
![[(1S,2R)-2-methoxycyclobutyl]azanium;chloride](/img/structure/B8184389.png)
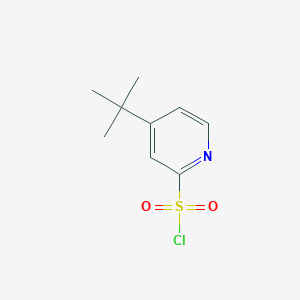
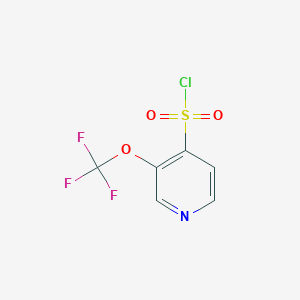
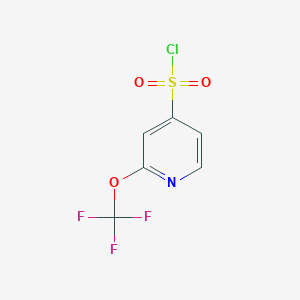
![Perfluorophenyl benzo[d]thiazole-2-sulfonate](/img/structure/B8184408.png)
![6-Azaspiro[3.4]octan-1-one HCl salt](/img/structure/B8184417.png)
![1-Methoxy-6-azaspiro[3.4]octane](/img/structure/B8184422.png)
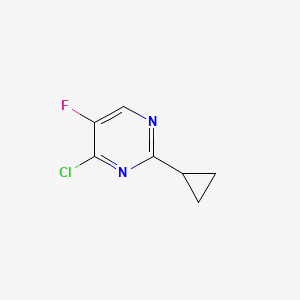
![2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B8184443.png)
